Product packaging for Illudol(Cat. No.:CAS No. 16981-75-2)

Illudol

Cat. No.: B579531
CAS No.: 16981-75-2
M. Wt: 252.354
InChI Key: UJMSEIFAJPZTAL-MPAKNLCJSA-N
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Description

Illudol is a naturally occurring, tri-cyclic sesquiterpene belonging to the protoilludane family, first isolated from the Jack-o'-lantern mushroom ( Omphalotus olearius ) . This compound features a complex carbon skeleton comprising a four-membered, a five-membered, and a six-membered ring, along with multiple chiral centers that define its stereochemistry . Researchers value this compound for its broad spectrum of biological activities, which include significant antimicrobial and antifungal properties, making it a compound of interest in phytoprotection studies . Furthermore, this compound and its derivatives exhibit notable cytotoxic effects against human cancer cell lines, positioning them as important scaffolds in pharmacological and anticancer research . The compound is offered as a high-purity standard to ensure reliable and reproducible results in these investigative contexts. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B579531 Illudol CAS No. 16981-75-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16981-75-2

Molecular Formula

C15H24O3

Molecular Weight

252.354

IUPAC Name

(1R,4R,4aR,7aS,7bR)-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]indene-1,4-diol

InChI

InChI=1S/C15H24O3/c1-14(2)5-8-11(6-14)15(3)10(4-12(15)17)9(7-16)13(8)18/h8,11-13,16-18H,4-7H2,1-3H3/t8-,11+,12-,13-,15+/m1/s1

InChI Key

UJMSEIFAJPZTAL-MPAKNLCJSA-N

SMILES

CC1(CC2C(C1)C3(C(CC3=C(C2O)CO)O)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Primary Fungal Sources (e.g., Omphalotus and Clitocybe genera)

Illudol was first isolated in 1950 from the mushroom Omphalotus olearius, which was formerly known as Clitocybe illudens mdpi.comnih.govrsc.org. This basidiomycete fungus is a well-known source of protoilludane sesquiterpenoids mdpi.comnih.govresearchgate.net. The genus Omphalotus, often referred to as Jack O'Lantern mushrooms due to their bioluminescence, is a prolific producer of these compounds rsc.orgnih.govncsu.edu.

Several this compound-related protoilludanes have been isolated from Omphalotus and Clitocybe species. For instance, Omphalotus illudens has yielded illudiolone, illudosone hemiacetal, isoomphadione, and omphadiol (B1245844) mdpi.comresearchgate.netresearchgate.net. Clitocybe illudens (now Omphalotus olearius) is also a source of various illudins, including illudins C, D, and E mdpi.comresearchgate.netresearchgate.net. From the Clitocybe genus, specifically C. illudens, neothis compound has been isolated mdpi.comrsc.orgresearchgate.net. Clitocybe candicans has been shown to contain 3-epi-illudol and 1-O-acetyl-3-epi-illudol mdpi.comresearchgate.netresearchgate.netjst.go.jp.

The isolation of these compounds from fungal sources highlights the significant role of Basidiomycota as producers of protoilludane natural products, accounting for over 82% of those produced by higher fungi mdpi.comresearchgate.net.

Here is a table summarizing some protoilludane sesquiterpenes isolated from Omphalotus and Clitocybe genera:

Compound NameSource SpeciesReference
This compoundOmphalotus olearius (formerly Clitocybe illudens) mdpi.comnih.govrsc.org
IlludioloneOmphalotus illudens mdpi.comresearchgate.net
Illudosone hemiacetalOmphalotus illudens mdpi.comresearchgate.net
IsoomphadioneOmphalotus illudens mdpi.comresearchgate.net
OmphadiolOmphalotus illudens mdpi.comresearchgate.net
Illudin CClitocybe illudens mdpi.comresearchgate.netresearchgate.net
Illudin DClitocybe illudens mdpi.comresearchgate.netresearchgate.net
Illudin EClitocybe illudens mdpi.comresearchgate.netresearchgate.net
Neothis compoundClitocybe illudens mdpi.comrsc.orgresearchgate.net
3-epi-illudolClitocybe candicans mdpi.comresearchgate.netresearchgate.netjst.go.jp
1-O-acetyl-3-epi-illudolClitocybe candicans mdpi.comresearchgate.netresearchgate.net

Exploration of Other Biological Sources (e.g., marine, plant)

While fungi, particularly Basidiomycota, are the predominant source of protoilludane sesquiterpenoids like this compound, these compounds and related illudalanes have also been found in other biological sources, albeit to a lesser extent mdpi.comnih.gov. Marine organisms and plants have been explored for the presence of such metabolites.

Marine-derived fungi, such as Aspergillus oryzae isolated from marine sediments, have been reported to produce illudalane sesquiterpenes like asperorlactone and echinolactone D. This compound is speculated to be a key intermediate in the biosynthesis of asperorlactone in this marine fungus mdpi.commdpi.com. This suggests that marine microbial environments can also be a source of this compound-related structures.

Additionally, some protoilludane natural products have been isolated from marine sources, though they represent a small percentage (around 1%) compared to fungal sources nih.gov. For example, illudalane sesquiterpenoids of the alcyopterosin series have been found in the Antarctic marine soft coral Alcyonium grandis nih.gov.

Plant sources account for an even smaller percentage (around 3%) of isolated protoilludane natural products nih.gov. While the search results did not provide specific examples of this compound itself being isolated from plants, the broader class of protoilludane sesquiterpenoids has a limited presence in the plant kingdom. Sesquiterpenes in general are found in many plants, often in essential oils iipseries.orgwikipedia.org.

Advanced Isolation and Purification Techniques for this compound and Related Metabolites

The isolation and purification of this compound and its related metabolites from complex biological matrices, such as fungal cultures or marine organisms, require advanced techniques to obtain pure compounds for structural elucidation and study.

Chromatographic methods are fundamental in natural products chemistry for separating and purifying compounds based on their differential partitioning between a stationary and a mobile phase iipseries.orghilarispublisher.com. Techniques commonly employed in the isolation of fungal and marine metabolites include:

Column Chromatography: A widely used method for separating compounds based on differential adsorption to an adsorbent material, such as silica (B1680970) gel iipseries.orgcore.ac.ukcolumn-chromatography.com. Compounds move through the column at different rates, allowing for their collection in separate fractions iipseries.org.

High-Performance Liquid Chromatography (HPLC): A versatile and high-resolution technique suitable for separating complex mixtures. HPLC utilizes high pressure to pump the sample through a column packed with a stationary phase, and compounds are detected as they elute iipseries.orghilarispublisher.com. This technique is effective for identifying and quantifying phytoconstituents and has been used to purify secondary metabolites from fungal extracts iipseries.orgfrontiersin.org.

Thin-Layer Chromatography (TLC): A rapid and cost-effective technique often used for qualitative analysis and preliminary separation. It involves spotting the sample onto a thin layer of adsorbent material and developing it with a solvent system iipseries.orghilarispublisher.com.

Detailed research findings on the isolation of this compound and its relatives often describe the use of combinations of these chromatographic techniques. For example, studies on the isolation of sesquiterpenes from Omphalotus illudens have utilized spectroscopic techniques, including NMR and MS, for structure elucidation after isolation researchgate.net. The determination of relative and absolute stereochemistry of this compound and its epimers has involved techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography mdpi.comresearchgate.netjst.go.jp.

While specific detailed protocols for this compound isolation were not extensively detailed in the search results, the general principles of natural product isolation from fungi and marine sources involve initial extraction using suitable solvents, followed by a series of purification steps typically relying on various chromatographic methods to separate the target compounds from other metabolites and matrix components hilarispublisher.comcore.ac.ukfrontiersin.orgnih.gov. The choice of stationary and mobile phases in chromatography is crucial and depends on the chemical properties of the compounds being isolated iipseries.orgcolumn-chromatography.com.

Data on the yields of this compound from its natural sources were not consistently available in the search results, which often focus more on the identification and structural characterization of isolated compounds. However, some studies on related fungal metabolites report yields, indicating the quantitative aspects of isolation procedures nih.gov.

Structural Characterization and Elucidation of Illudol

Historical Perspectives on Structural Assignment

Early work on the structural assignment of illudol and related compounds often relied on chemical degradation studies and spectroscopic data available at the time. The protoilludane framework, a tricyclic sesquiterpene, is the core structure of this compound. Establishing this basic skeleton and the position of functional groups was a crucial initial step in the structural elucidation process. Historical approaches involved comparing properties and reaction products with known compounds and utilizing techniques like UV, IR, and early forms of NMR and mass spectrometry mdpi.com. The proposal of a humulene-like precursor was also considered to rationalize the stereochemistry of this compound and related sesquiterpenoids, suggesting a cis-fused hydrindane skeleton rsc.org.

Spectroscopic and Diffraction Methodologies for Stereostructure Determination

Modern structure elucidation heavily relies on a suite of spectroscopic and diffraction methods that provide detailed information about the molecule's structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D techniques)

NMR spectroscopy is a cornerstone in organic structure determination, providing insights into the connectivity and environment of atoms within a molecule researchgate.netgrinnell.edulibretexts.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the complete assignment of signals and the elucidation of the carbon-hydrogen framework. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments grinnell.edulibretexts.org. Chemical shifts and coupling patterns in ¹H NMR are particularly informative about the neighboring atoms and the number of hydrogens on adjacent carbons libretexts.org. ¹³C NMR, often enhanced by techniques like DEPT, helps in identifying the types of carbon atoms (methyl, methylene, methine, quaternary) libretexts.org.

2D NMR techniques offer powerful correlations between nuclei, which are vital for piecing together the molecular structure grinnell.edu. Techniques like COSY (Correlation Spectroscopy) reveal couplings between protons, indicating which protons are connected through bonds grinnell.edu. HSQC (Heteronuclear Single Quantum Correlation) correlates protons with the carbons they are directly attached to, aiding in the assignment of proton and carbon signals grinnell.edu. HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary centers and ring systems researchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proximity information between nuclei, which is invaluable for determining relative stereochemistry researchgate.net. The application of these NMR techniques allows for the comprehensive assignment of signals and the determination of the relative configuration of chiral centers in this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound numberanalytics.commeasurlabs.comijpras.com. This is fundamental for determining the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) offers high mass accuracy, allowing for the precise determination of the elemental composition of the molecule and its fragments numberanalytics.commeasurlabs.comijpras.com. By analyzing the fragmentation pattern obtained through techniques like MS/MS (tandem mass spectrometry), structural information can be deduced based on the characteristic cleavage of bonds within the molecule numberanalytics.com. This data complements NMR information and helps confirm the proposed structure. HRMS is particularly useful in identifying unknown compounds and confirming molecular formulas with high certainty measurlabs.comijpras.com.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the precise positions of atoms and thus the absolute configuration of chiral centers rsc.orgresearchgate.netmdpi.com. This technique requires the compound to form suitable crystals. By analyzing the diffraction pattern of X-rays passing through the crystal, electron density maps can be generated, from which the molecular structure is built rsc.org. For determining absolute configuration, especially for molecules containing heavier atoms, anomalous dispersion effects can be utilized rsc.orgthieme-connect.de. X-ray crystallographic analysis of this compound or a suitable derivative has been employed to unambiguously establish its absolute stereochemistry rsc.org.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotation)

Chiroptical spectroscopic methods are sensitive to the three-dimensional structure of chiral molecules and are used to determine or confirm absolute configuration, particularly when crystallization for X-ray analysis is challenging mdpi.comtaylorfrancis.com. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a substance as a function of wavelength mdpi.comtaylorfrancis.com. The ECD spectrum is characteristic of the chromophores present and their spatial arrangement, making it a valuable tool for assigning absolute configuration, often in conjunction with computational chemistry calculations researchgate.netmdpi.com. Optical Rotation (OR) and Optical Rotatory Dispersion (ORD) measure the rotation of plane-polarized light by a chiral substance at a single wavelength or over a range of wavelengths, respectively taylorfrancis.com. While OR provides a single value, ORD provides a spectrum that can be more informative. These chiroptical properties are directly related to the stereochemistry of the molecule mdpi.comtaylorfrancis.com. Analysis of the ECD spectrum of this compound or its derivatives has been used to establish its absolute stereochemistry mdpi.com.

Stereochemical Aspects and Epimeric Forms (e.g., epi-Illudol)

The stereochemistry of this compound is defined by the configuration at its chiral centers. The protoilludane skeleton contains multiple stereogenic centers, leading to the possibility of various stereoisomers. Epimers are a specific type of stereoisomer that differ in configuration at only one stereogenic center wikipedia.orgwikidoc.orgbyjus.com. The term "epi-" is used in chemical nomenclature to indicate the inversion of configuration at a single chiral center compared to a reference compound wikidoc.orgqmul.ac.uk.

epi-Illudol is an epimer of this compound, meaning it has the opposite configuration at one of its stereogenic centers while the configuration at all other stereocenters remains the same wikipedia.orgnih.gov. The existence and characterization of epimeric forms like 3-epi-illudol highlight the importance of precisely determining the stereochemistry at each chiral center during structural elucidation mdpi.comnih.gov. The relative and absolute configurations of this compound and its epimers are determined through the spectroscopic and diffraction methods discussed, particularly NMR (for relative configuration) and X-ray crystallography and chiroptical spectroscopy (for absolute configuration) rsc.orgmdpi.comnih.gov.

Biosynthesis of Illudol and Protoilludane Sesquiterpenes

General Pathways of Terpenoid Biosynthesis in Fungi (e.g., Mevalonate (B85504) Pathway)

Fungi primarily synthesize terpenoids, including sesquiterpenes, via the mevalonate (MVA) pathway. nih.govsciepublish.comnih.govsjtu.edu.cn This pathway initiates with acetyl-CoA, which is converted through a series of enzymatic reactions to produce the key five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.govnih.govsjtu.edu.cnfrontiersin.org

The MVA pathway involves several enzymatic steps. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (AACT). sjtu.edu.cnnih.gov Acetoacetyl-CoA then reacts with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction mediated by HMG-CoA synthase (HMGS). sjtu.edu.cnnih.gov HMG-CoA is subsequently reduced to mevalonate by HMG-CoA reductase (HMGR), which is recognized as a rate-limiting enzyme in this pathway. nih.govsciepublish.comsjtu.edu.cn Mevalonate undergoes two phosphorylation steps catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK) to form mevalonate-5-diphosphate. nih.govuniprot.org Finally, mevalonate-5-diphosphate is decarboxylated by mevalonate-5-diphosphate decarboxylase (MVD) to yield IPP. nih.govuniprot.org IPP is then isomerized to DMAPP by isopentenyl diphosphate isomerase (IDI). nih.govuniprot.org

The core reactions of the Mevalonate Pathway are summarized below:

EnzymeSubstrate(s)Product(s)
Acetoacetyl-CoA thiolase (AACT)2 x Acetyl-CoAAcetoacetyl-CoA
HMG-CoA synthase (HMGS)Acetoacetyl-CoA, Acetyl-CoAHMG-CoA
HMG-CoA reductase (HMGR)HMG-CoAMevalonate
Mevalonate kinase (MVK)Mevalonate, ATPMevalonate-5-phosphate
Phosphomevalonate kinase (PMK)Mevalonate-5-phosphate, ATPMevalonate-5-diphosphate
Mevalonate-5-diphosphate decarboxylase (MVD)Mevalonate-5-diphosphateIPP
Isopentenyl diphosphate isomerase (IDI)IPPDMAPP

Enzymatic Steps in the Formation of Farnesyl Diphosphate (FPP) Precursors

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the activated isoprene (B109036) units that serve as precursors for all terpenoids. nih.govsjtu.edu.cnfrontiersin.orgmdpi.com Sesquiterpenes, which are C15 compounds, are synthesized from farnesyl diphosphate (FPP). nih.govnih.govsjtu.edu.cnmdpi.com The formation of FPP involves the sequential condensation of IPP units with an allylic pyrophosphate starter molecule, typically DMAPP.

This process is catalyzed by prenyltransferases, specifically farnesyl diphosphate synthase (FPS). nih.govuniprot.orguniprot.orgfrontierspartnerships.org FPS catalyzes the head-to-tail condensation of DMAPP with one molecule of IPP to form geranyl diphosphate (GPP), a C10 precursor. uniprot.orguniprot.org Subsequently, another molecule of IPP is condensed with GPP to yield the C15 precursor, farnesyl diphosphate (FPP). uniprot.orguniprot.org FPP is a crucial branch point in the isoprenoid pathway, serving as the direct precursor for sesquiterpenes. nih.govfrontierspartnerships.org

The enzymatic steps leading to FPP are summarized below:

EnzymeSubstrate(s)Product(s)
Farnesyl diphosphate synthase (FPS)DMAPP, IPPGeranyl diphosphate (GPP)
Farnesyl diphosphate synthase (FPS)GPP, IPPFarnesyl diphosphate (FPP)

Specific Cyclization and Rearrangement Mechanisms Leading to the Protoilludane Skeleton

The formation of the characteristic tricyclic protoilludane skeleton from linear FPP is a complex process catalyzed by sesquiterpene synthases (STSs). mdpi.comsemanticscholar.orgnih.gov These enzymes initiate cyclization and guide subsequent carbocationic rearrangements. mdpi.comnih.govpnas.org The biosynthesis of protoilludanes is understood to proceed through a cyclization pathway involving key cationic intermediates. nih.govresearchgate.netresearchgate.net

Formation of the Humulyl Cation Intermediate

The biosynthesis of protoilludanes, including illudol, is proposed to involve the humulene (B1216466) cyclization pathway. nih.govresearchgate.netunivie.ac.at This pathway begins with the 1,11-cyclization of the all-trans isomer of farnesyl diphosphate ((2E,6E)-FPP). nih.govresearchgate.netresearchgate.net This enzymatic cyclization leads to the formation of the trans-humulyl cation, an 11-membered ring intermediate. nih.govresearchgate.netresearchgate.net This step is catalyzed by a sesquiterpene cyclase, sometimes referred to as a humulene synthase or a sesquiterpene 1-11 cyclase. plos.org

Genesis of the Protoilludyl Cation

Following the formation of the trans-humulyl cation, a series of transannular cyclizations and rearrangements occur to generate the protoilludane skeleton. nih.govresearchgate.netunivie.ac.at A key step in this cascade is the formation of the protoilludyl cation. nih.govresearchgate.netresearchgate.net This is proposed to arise from the humulyl cation through specific cyclizations, notably 2,9 and 3,6-cyclizations. nih.govresearchgate.netresearchgate.net The protoilludyl cation is the direct precursor to various protoilludane natural products. nih.govresearchgate.netresearchgate.net The precise enzymatic machinery and the sequence of events leading from the humulyl cation to the protoilludyl cation involve intricate carbocation rearrangements guided by the active site of the sesquiterpene synthase. pnas.orgunivie.ac.at

Biogenetic Relationships of this compound to Other Illudalane-Type Sesquiterpenes

This compound is a foundational member of the protoilludane class, which itself is a type of illudalane sesquiterpene. nih.govacs.orgmdpi.com The protoilludane skeleton, characterized by its fused 5/6/4-ring system, can undergo further enzymatic modifications, such as oxidations, hydroxylations, and rearrangements, to yield a diverse array of illudalane-type sesquiterpenes. nih.govunivie.ac.atresearchgate.net

This compound itself has a protoilludane core with hydroxyl groups. wikipedia.org Other illudalane sesquiterpenes, such as illudin S and illudin M, which are known for their cytotoxic properties, are also derived from the protoilludane skeleton. nih.govmdpi.com The structural diversity within the illudalane family arises from variations in the position and type of functional groups introduced onto the protoilludane scaffold, as well as potential further rearrangements or bond cleavages of the core structure. univie.ac.atacs.orgresearchgate.net For instance, some illudalane derivatives might involve cleavage of the cyclobutane (B1203170) ring of the protoilludane skeleton. acs.org The biosynthesis of these related compounds often involves cytochrome P450 monooxygenases and other modifying enzymes acting on the protoilludane intermediate or a related precursor. nih.govresearchgate.netresearchgate.net

The biogenetic relationships highlight that this compound is an early, relatively less modified product in a pathway that can lead to more structurally complex and functionally diverse illudalane sesquiterpenes. nih.govunivie.ac.atresearchgate.net

Chemical Synthesis and Analogue Derivatization

Total Synthesis Strategies for Illudol and its Stereoisomers

The total synthesis of this compound has been approached through various strategies, evolving over time to achieve greater efficiency and stereocontrol. chemistryviews.orgunivie.ac.at

Evolution of Racemic Total Synthesis Approaches

The first total synthesis of racemic this compound was reported by Matsumoto and coworkers in 1971. chemistryviews.orgunivie.ac.at This pioneering work established the protoilludane skeleton using a [2+2] cycloaddition reaction to form the cyclobutane (B1203170) ring, followed by a ring expansion to construct the cyclohexane (B81311) ring. chemistryviews.orgunivie.ac.at Subsequent racemic syntheses have explored different key steps, including Diels-Alder reactions and cobalt-mediated cycloadditions. chemistryviews.orgunivie.ac.at Semmelhack published a formal synthesis in 1980 utilizing a Diels-Alder reaction as a key step. univie.ac.at Vollhardt reported a racemic synthesis in 1991 featuring a cobalt-mediated [2+2+2] cycloaddition, which allowed for the one-step assembly of the protoilludane framework from an acyclic precursor. univie.ac.atdatapdf.com These early racemic approaches provided access to the this compound skeleton but often produced mixtures of stereoisomers. acs.orgdatapdf.com

Diastereoselective and Enantioselective Synthesis Methodologies

Achieving stereocontrol in this compound synthesis, particularly the correct relative and absolute configuration of its five contiguous stereocenters, has been a major challenge. The first diastereoselective total synthesis of epi-illudol, a C-4 epimer of this compound, was reported in 1997. acs.orgdatapdf.com This synthesis employed a biomimetic strategy involving a cascade of radical transannular cyclizations from an 11-membered ring precursor, allowing for the diastereoselective construction of the tricyclic framework. acs.orgdatapdf.com While significant progress has been made in controlling diastereoselectivity, achieving high enantioselectivity in this compound synthesis remains an active area of research. Approaches involving chiral catalysts and auxiliaries are being explored to synthesize enantiopure this compound and its stereoisomers. researchgate.net

Retrosynthetic Analysis in this compound Synthesis Planning

Retrosynthetic analysis has played a crucial role in planning the total synthesis of this compound. scripps.eduarchive.org This strategy involves working backward from the target molecule to simpler, commercially available starting materials by identifying key disconnections and synthetic equivalents. For this compound, the retrosynthetic analysis often focuses on the construction of the complex tricyclic 5/6/4-ring system and the introduction of the required functional groups and stereocenters. ajol.info Different retrosynthetic strategies have been explored, involving the disconnection of various bonds in the this compound skeleton, leading to diverse synthetic routes. youtube.com Common disconnections might involve breaking the cyclobutane ring, cleaving bonds to simplify the cyclohexane or cyclopentane (B165970) rings, or considering precursors that can undergo intramolecular cyclizations or cycloadditions. ajol.info The choice of disconnections is guided by the availability of reliable synthetic methodologies to carry out the corresponding forward reactions with appropriate chemo-, regio-, and stereoselectivity.

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is important for exploring structure-activity relationships and potentially developing compounds with modified or enhanced properties. scripps.edu

Strategic Chemical Modifications for Structural Diversity

Strategic chemical modifications of the this compound structure can lead to a wide range of derivatives and analogues. These modifications can involve alterations to the hydroxyl groups, the methylenecyclobutane (B73084) moiety, or the carbon skeleton itself. scripps.edu Introducing or changing functional groups, altering the oxidation state, or modifying the stereochemistry at specific positions can generate structural diversity. scripps.edu For example, modifications to the hydroxyl groups through esterification or etherification can change the compound's polarity and potential interactions. Alterations to the strained cyclobutane ring or the introduction of substituents on the rings can also lead to novel analogues with potentially different biological activities. Synthetic strategies for these derivatives often build upon the methodologies developed for the total synthesis of this compound, incorporating additional steps for functional group interconversions or structural variations.

Chemoenzymatic Approaches in this compound Derivative Synthesis

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful strategy for accessing complex natural products and their derivatives with high selectivity and efficiency. In the context of this compound derivatives and related protoilludanes, enzymatic steps play crucial roles, particularly in the early stages of biosynthesis and in achieving stereochemical control.

The biosynthesis of sesquiterpenoids, including the protoilludanes, originates from farnesyl diphosphate (B83284) (FPP), a C15 precursor derived from the mevalonate (B85504) pathway. mdpi.comnih.gov Sesquiterpene synthases (STSs) are key enzymes that catalyze the cyclization of FPP, initiating the formation of diverse sesquiterpene scaffolds. nih.gov For protoilludanes, the cyclization pathway often involves a humulyl cation intermediate, leading to the protoilludyl cation, the precursor to this class of compounds. mdpi.comnih.gov

Research into the biosynthesis of illudin precursors, which are structurally related to this compound, has identified specific enzymes involved in the initial cyclization of FPP. For instance, studies on Omphalotus olearius identified Omp6 and Omp7 as sesquiterpene synthases that catalyze the formation of Δ-6-protoilludene from (E,E)-FPP. nih.gov These enzymes demonstrated high selectivity for this product in E. coli expression systems. nih.gov

Further enzymatic modifications, such as oxidation reactions catalyzed by cytochrome P450 enzymes and other monooxygenases, are crucial for introducing functional groups and tailoring the protoilludane scaffold to yield specific derivatives like this compound. nih.govresearchgate.net For example, studies on melleolides and armillyl orsellinates, which are protoilludene-type aryl esters, highlight the role of CYP-type enzymes and a multi-functional GMC oxidase (Mld7) in the later stages of the biosynthetic pathway, leading to structural diversification. researchgate.net

Chemoenzymatic total synthesis strategies have been successfully applied to access protoilludane natural products. One notable example involves the chemoenzymatic total synthesis of (+)-armillarivin, a protoilludane aryl ester. This synthesis utilized a whole-cell biotransformation of toluene (B28343) to produce an enantiomerically pure cis-1,2-dihydrocatechol, which served as a key chiral building block. researchgate.netacs.org This enzymatic step provided the necessary stereochemistry for the subsequent chemical transformations, including a Diels-Alder cycloaddition and a photochemically promoted rearrangement, to construct the complex tricyclic core of armillarivin. researchgate.netacs.org

The integration of enzymatic steps, particularly for generating chiral intermediates, with established chemical reactions offers advantages in terms of stereocontrol and potentially fewer synthetic steps compared to purely chemical routes. While specific detailed data tables on enzymatic yields or reaction conditions solely focused on this compound derivatives through chemoenzymatic routes were not extensively found in the search results, the principles and examples from the synthesis of related protoilludanes illustrate the power of this approach.

The following table summarizes some key enzymatic steps and precursors relevant to the biosynthesis and chemoenzymatic synthesis of this compound and related protoilludanes:

Precursor/IntermediateEnzyme Class/Specific EnzymeTransformationProduct/IntermediateRelevant Compound Class
Farnesyl Diphosphate (FPP)Sesquiterpene Synthases (STS)CyclizationProtoilludyl cation, Δ-6-protoilludeneProtoilludanes
Δ-6-ProtoilludeneCytochrome P450, MonooxygenasesOxidationOxygenated ProtoilludanesIlludins, this compound
cis-1,2-DihydrocatecholWhole-cell biotransformationDihydroxylation of aromatic compoundsChiral building blockProtoilludane Aryl Esters (e.g., Armillarivin) researchgate.netacs.org
Protoilludene-type compoundsGMC Oxidase (e.g., Mld7)Oxidation, double bond shift, dehydration, substitutionMelleolides, Armillyl OrsellinatesProtoilludanes

Interactive table:

The application of chemoenzymatic strategies continues to be an active area of research for the synthesis of complex natural products like this compound and its derivatives, offering routes to access these compounds with enhanced control over stereochemistry and potentially improved efficiency.

Biological Activity and Molecular Mechanisms of Action Pre Clinical and in Vitro Studies

Broad Spectrum of Biological Activities within the Protoilludane Class

The protoilludane class of natural products is known to possess a diverse array of biological activities. researchgate.netnih.govmdpi.comresearchgate.net These activities include antimicrobial, antifungal, and cytotoxic properties. researchgate.netnih.govmdpi.com The structural diversity within this class, with over 180 protoilludane natural products isolated in the last 70 years, contributes to their varied biological profiles. researchgate.netmdpi.com

In Vitro Studies of Illudol's Direct Biological Effects

Direct in vitro studies of this compound (1) have investigated its activity against various microorganisms. This compound was tested for activity against several bacterial species, including Bacillus mycoides, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Mycobacterium smegmatis, Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govmdpi.com In these tests, this compound was found to be inactive. nih.govmdpi.com Similarly, neothis compound (2), another protoilludane, exhibited no antimicrobial activity against S. aureus NBRC13276 or P. aeruginosa ATCC15442 at a loading of 100 µg per disk. mdpi.com Mucoroidiol (10), isolated from Dictyostelium mucoroides, also showed no antibacterial activity against S. aureus and E. coli in addition to lacking cytotoxicity against HeLa cells. researchgate.net

Mechanistic Investigations of Antiproliferative and Cytotoxic Properties of Illudane-Type Compounds in Cell Lines

While this compound itself has shown limited direct antimicrobial activity, related illudane-type compounds, particularly illudins S and M, are known for their potent cytotoxic properties and have been the subject of mechanistic studies. Illudins are cytotoxic sesquiterpenes that can alkylate DNA. lipidmaps.org The cytotoxic effect of illudins is partially attributed to a Michael-type addition of thiols, such as cysteine, to an α,β-unsaturated carbonyl moiety within their structure. mdpi.comresearchgate.net This reaction can lead to DNA breakage. researchgate.net

Illudin S metabolites are reported to cause a complete block of the cell cycle at the G1-S phase interface, particularly in myeloid and T-lymphocyte leukemia cells. lipidmaps.org These metabolites also induce DNA damage that is not effectively repaired by the mechanisms that typically address conventional DNA alkylating agents. lipidmaps.org

Studies on illudane (B1247565) and illudalane sesquiterpenes from fungi like Granulobasidium vellereum have evaluated their cytotoxicity against various tumor cell lines, including Huh7 and MT4. mdpi.comresearchgate.netslu.se Some of these compounds demonstrated potent cytotoxic activity, and their mechanism of action was suggested to be similar to that of illudin M, based on chemical reactivity rather than enzymatic affinity. researchgate.netslu.se The difference in cytotoxicity among some analogues was linked to their chemical reactivity with substances like cysteine. researchgate.net

Protoilludane sesquiterpene aryl esters from Armillaria mellea have also shown cytotoxic activity against liver cancer cell lines (HepG2). nih.gov Melleolide (10), a protoilludane sesquiterpene aryl ester, exhibited significant cytotoxic activity against HepG2 cells and induced cell cycle arrest at the G2/M phase. nih.gov Mechanistic studies indicated that melleolide affected the expression levels of proteins involved in apoptosis and cell proliferation, including cleaved-caspase 3, caspase 8, caspase 9, Bax, and Ki67. nih.gov

Compound Cell Line Activity Type Key Mechanism/Effect Source
Illudin S Leukemia (myeloid, T-lymphocyte), various carcinoma cells lipidmaps.orgnih.gov Cytotoxic DNA alkylation, G1-S cell cycle block, induces unrepaired DNA damage lipidmaps.orglipidmaps.org lipidmaps.orglipidmaps.orgnih.gov
Illudin M HL-60 leukemia lipidmaps.org Cytotoxic DNA alkylation, Michael-type addition lipidmaps.orgresearchgate.net lipidmaps.orgresearchgate.net
Granuloinden B Huh7, MT4 tumor cells mdpi.comslu.se Cytotoxic Suggested Michael-type addition mdpi.comslu.se mdpi.comslu.se
Melleolide HepG2 liver cancer cells nih.gov Cytotoxic G2/M cell cycle arrest, affects caspase 3, 8, 9, Bax, Ki67 expression nih.gov nih.gov
Acylfulvenes Various tumor cells researchgate.netmtu.edu Cytotoxic Activated via conjugated enone, react with thiols/macromolecules, inhibit Trx/TrxR (some analogues) researchgate.netmtu.edu researchgate.netmtu.edu

Evaluation of Antimicrobial and Antifungal Activities of this compound Analogues

While this compound itself showed limited antimicrobial activity, several protoilludane and related analogues have demonstrated activity against bacteria and fungi. 3-epi-illudol (3) was reported to exhibit antimicrobial activity against E. coli ATCC25922 with a minimum inhibitory concentration (MIC) of 32 µg/mL. nih.govmdpi.com

Melleolides, a group of protoilludane sesquiterpene aryl esters, have also been investigated for their antimicrobial properties. Melleolide A (78) showed antimicrobial activity against B. subtilis, E. coli, C. cucumerinum, and C. albicans in bioautographic assays. mdpi.com Melleolides B–D (79–81) also exhibited antibacterial activity against B. subtilis, B. cereus, and E. coli. mdpi.com

Sulcatine A (11) and Sulcatine B (12), isolated from Laurilia sulcata, demonstrated moderate antimicrobial activity against E. coli ATCC25922 (MIC 32 µg/mL), with Sulcatine A also active against Mannheimia haemolytica ATCC14003 (MIC 32 µg/mL). mdpi.com Sulcatine B and another compound (14) showed antifungal activity against Cladiosporium cucumerinum and Candida albicans. mdpi.com

Tsugicolines A (15), C (17), and E (19) also exhibited moderate antimicrobial activity against E. coli ATCC25922 (MIC 32 µg/mL), with Tsugicoline A and C also active against M. haemolytica ATCC14003 (MIC 32 µg/mL). mdpi.comresearchgate.net Punctaporonins D (149) and E (150), isolated from a sponge-derived fungus, were shown to inhibit a mycelial form of Candida albicans and Trichomonas vaginalis in vitro, respectively. mdpi.com

An ethanolic extract from the leaves of Solanum trilobatum, which was found to contain this compound among other compounds, exhibited antimicrobial activity against S. aureus and S. pneumonia at a concentration of 10 mg/mL.

Compound Organism Tested Activity Type MIC / Notes Source
This compound Various bacteria nih.govmdpi.com Inactive Tested against 8 bacterial species nih.govmdpi.com nih.govmdpi.com
3-epi-illudol E. coli ATCC25922 Antimicrobial MIC 32 µg/mL nih.govmdpi.com nih.govmdpi.com
Melleolide A B. subtilis, E. coli, C. cucumerinum, C. albicans Antimicrobial Active in bioautographic assays mdpi.com mdpi.com
Sulcatine A E. coli ATCC25922, M. haemolytica ATCC14003 Antimicrobial MIC 32 µg/mL mdpi.com mdpi.com
Sulcatine B E. coli ATCC25922, C. cucumerinum, C. albicans Antimicrobial, Antifungal MIC 32 µg/mL (E. coli), active against fungi mdpi.com mdpi.com
Tsugicoline A E. coli ATCC25922, M. haemolytica ATCC14003 Antimicrobial MIC 32 µg/mL mdpi.comresearchgate.net mdpi.comresearchgate.net
Tsugicoline C E. coli ATCC25922, M. haemolytica ATCC14003 Antimicrobial MIC 32 µg/mL mdpi.comresearchgate.net mdpi.comresearchgate.net
Tsugicoline E E. coli ATCC25922 Antimicrobial MIC 32 µg/mL mdpi.comresearchgate.net mdpi.comresearchgate.net
Punctaporonin D Candida albicans (mycelial form) Antifungal Inhibitory at 1 ppm mdpi.com mdpi.com
Punctaporonin E Trichomonas vaginalis Activity Inhibitory at 100 ppm in vitro mdpi.com mdpi.com
Solanum trilobatum extract (containing this compound) S. aureus, S. pneumonia Antimicrobial Active at 10 mg/mL

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies have been conducted on illudane-type compounds and their derivatives to understand how structural modifications influence biological activity. For acylfulvenes, which are semisynthetic derivatives of illudins, SAR studies have helped identify the key pharmacophore and guide modifications to tune biological activity and tumor specificity. researchgate.netmtu.edu

While direct comprehensive SAR studies specifically focused on this compound are limited in the provided sources, insights can be drawn from studies on related protoilludanes and illudanes. For instance, in the context of illudalic acid as a LAR phosphatase inhibitor, specific functional groups like the 5-formyl group and the hemi-acetal lactone were found to be crucial for effective inhibition, highlighting the importance of particular structural features for activity. nih.gov

SAR analysis of tsugicoline analogues, which are protoilludanes, indicated that the presence of a carbonyl group on C-1 contributes to retaining antimicrobial activity. researchgate.net Conversely, the introduction of bulky or lipophilic groups at certain positions was shown to decrease activity. researchgate.net These findings underscore the sensitivity of biological activity to structural variations within the protoilludane scaffold.

Identification of Cellular Targets and Molecular Pathways Influenced by this compound and its Derivatives

Research into the mechanisms of action of illudane-type compounds has identified several cellular targets and pathways. As mentioned, illudins are known to alkylate DNA, leading to DNA damage. lipidmaps.orglipidmaps.org Illudin S metabolites specifically interfere with the cell cycle at the G1-S phase. lipidmaps.org The cytotoxic effects of illudins and some illudalanes are linked to their ability to undergo Michael-type addition reactions with intracellular thiols. mdpi.comresearchgate.netslu.se

Acylfulvenes, derived from illudins, are activated metabolically and can react with cellular components such as water, glutathione (B108866) (GSH), and other macromolecules. researchgate.netmtu.edu Some acylfulvene (B1200177) analogues have been shown to covalently modify and inhibit key enzymes like thioredoxin (Trx) and thioredoxin reductase (TrxR), although this specific inhibition was not observed for illudin S. researchgate.net

In the case of the protoilludane melleolide, studies in HepG2 cells revealed its influence on the expression of proteins involved in the apoptotic pathway (caspase 3, 8, 9, Bax) and cell proliferation (Ki67), leading to cell cycle arrest. nih.gov This suggests that melleolide may exert its cytotoxic effects by modulating these critical cellular processes.

Illudalic acid, a related compound, has been identified as an inhibitor of human leukocyte common antigen-related (LAR) phosphatase. nih.gov This indicates that compounds with the illudane or related scaffolds can target specific enzymes involved in cellular signaling.

Molecular docking studies, while sometimes part of broader plant extract analyses, have explored the potential interaction of compounds, including this compound, with enzymes like cyclooxygenase-2 (COX-2), suggesting potential pathways related to anti-inflammatory activity, although this requires further investigation with isolated this compound. longdom.org

Compound (or Class) Proposed/Identified Cellular Target/Pathway Effect Source
Illudins DNA Alkylation, damage lipidmaps.orglipidmaps.org
Illudin S metabolites Cell cycle (G1-S phase) Block lipidmaps.org
Illudins, some Illudalanes Intracellular thiols (e.g., cysteine) Michael-type addition mdpi.comresearchgate.netslu.se
Acylfulvenes Water, GSH, cellular macromolecules Reaction after metabolic activation researchgate.netmtu.edu
Some Acylfulvene analogues Thioredoxin (Trx), Thioredoxin reductase (TrxR) Covalent modification, inhibition researchgate.net
Melleolide Apoptosis pathway proteins (caspase 3, 8, 9, Bax), Ki67, Cell cycle (G2/M) Modulates expression, induces arrest nih.gov
Illudalic acid LAR phosphatase Inhibition nih.gov
This compound (in extract) COX-2 (suggested by docking) Potential interaction longdom.org

Future Research Directions and Advanced Applications

Development of Novel and Efficient Synthetic Routes

Developing novel and efficient synthetic routes to illudol and its analogs is a critical area for future research. While total syntheses of racemic this compound have been reported, the complexity of its tricyclic structure with specific stereochemistry presents challenges for large-scale and cost-effective production. mdpi.comacs.orgscripps.edu Future efforts will likely focus on:

Stereoselective Synthesis: Achieving enantiocontrolled synthesis to specifically produce the naturally occurring stereoisomer of this compound is important, as biological activity can be highly dependent on stereochemistry. researchgate.net

Utilizing Sustainable Practices: Exploring green chemistry principles in this compound synthesis to minimize waste and the use of hazardous reagents is an emerging trend in chemical synthesis. nih.govmdpi.com This could involve using biocatalysis or developing reactions that proceed under milder conditions.

Previous synthetic studies towards related protoilludane and illudane (B1247565) skeletons, such as those derived from (R)-(−)-pantolactone or (R)-(−)-carvone, provide a foundation for developing new routes to the this compound core structure. researchgate.net Efforts towards synthesizing related compounds like fomannosin (B1196367) and sterpurene also contribute valuable insights into constructing the complex ring system. acs.orgresearchgate.net

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the complete biosynthetic pathway of this compound in its natural producers, primarily fungi, is crucial for potential biotechnological production and the discovery of related compounds. mdpi.comresearchgate.net While the general biosynthesis of sesquiterpenoids from isoprene (B109036) units via the mevalonate (B85504) pathway is known, the specific enzymes and intermediates involved in the cyclization and functionalization leading to the unique protoilludane skeleton of this compound are still areas of active investigation. mdpi.com Future research will focus on:

Identifying Key Enzymes: Discovering and characterizing the specific terpene cyclases and modifying enzymes (e.g., cytochrome P450 enzymes, oxidases) responsible for the formation of the this compound scaffold and its functional groups. researchgate.netresearchgate.netbiorxiv.org

Genomic and Transcriptomic Analysis: Utilizing '-omics' technologies to identify gene clusters associated with this compound biosynthesis in producing fungi. researchgate.netresearchgate.net

Enzymatic Mechanism Elucidation: Studying the detailed mechanisms by which these enzymes catalyze the complex cyclization and rearrangement reactions. researchgate.netresearchgate.net Research into pericyclases and other enzymes involved in cycloaddition reactions in natural product biosynthesis is highly relevant. researchgate.net

Research into the biosynthesis of other fungal sesquiterpenoids, such as melleolides, provides valuable methodologies and insights that can be applied to this compound biosynthesis studies. researchgate.net The discovery and engineering of bacterial natural product pathways also offer potential strategies for exploring fungal systems. illinois.edu

High-Throughput Screening and Computational Docking Studies for New Bioactivities

Given the diverse bioactivities observed for other protoilludane sesquiterpenoids, high-throughput screening (HTS) and computational docking studies are essential for exploring the full biological potential of this compound and its derivatives. mdpi.com Future research will involve:

Developing HTS Assays: Establishing efficient and sensitive HTS assays to screen libraries of this compound analogs against various biological targets and disease models, including cancer cell lines, infectious agents, and inflammatory pathways. rsc.orgmdpi.comnih.govmdpi.com

Virtual Screening and Computational Docking: Utilizing computational methods to predict potential protein targets and binding affinities of this compound and its structural variants. biorxiv.orgmdpi.comjpionline.orgmdpi.com This can guide experimental screening efforts and provide insights into the molecular mechanisms of action.

Identifying Structure-Activity Relationships (SAR): Employing computational and experimental approaches to understand how structural modifications to the this compound core affect its biological activity. This is crucial for rational design of more potent and selective analogs. mdpi.com

Computational docking studies have already been applied to investigate the potential interactions of various phytochemicals, including this compound, with enzymes like cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties for some related compounds. biorxiv.org The integration of HTS data with computational tools can help prioritize compounds for further investigation. rsc.orgnih.gov

Biotechnological Production and Metabolic Engineering of this compound and Related Compounds

Biotechnological approaches offer a sustainable and potentially scalable alternative to chemical synthesis for producing this compound and its analogs. researchgate.netnih.gov Metabolic engineering of suitable host organisms, such as bacteria or yeast, to produce these compounds is a promising future direction. researchgate.net Key areas of research include:

Heterologous Expression: Introducing the genes encoding the this compound biosynthetic enzymes into a microbial host for the production of this compound. researchgate.netillinois.edu

Metabolic Pathway Engineering: Optimizing the host organism's metabolic pathways to increase the yield and purity of this compound production. researchgate.net This may involve enhancing the supply of precursors or reducing competing pathways.

Synthetic Biology Approaches: Utilizing synthetic biology tools to design and construct artificial biosynthetic pathways for novel this compound derivatives with improved properties. rsc.org

Exploring Fungal Cultivation: Optimizing the cultivation conditions of natural this compound-producing fungi to enhance compound yield. mdpi.com

Research into the biotechnological production of other natural products, including indole (B1671886) derivatives and terpenoids from fungi, provides valuable strategies and techniques applicable to this compound. researchgate.netresearchgate.net Cell-free synthetic biology is also emerging as a tool for rapid prototyping of biosynthetic pathways. rsc.org

Integration of Advanced Chemoinformatics and Artificial Intelligence in this compound Research

The increasing volume of chemical and biological data necessitates the integration of advanced chemoinformatics and artificial intelligence (AI) techniques to accelerate this compound research. mednexus.orgrsc.orgnih.govchemrxiv.orgresearchgate.net Future applications include:

Predictive Modeling: Using machine learning models to predict the properties, bioactivities, and potential toxicity of this compound analogs based on their chemical structures. rsc.orgmednexus.orgnih.gov

De Novo Design: Employing generative AI models to design novel this compound-like structures with desired properties. mednexus.orgnih.govtue.nl

Synthesis Planning: Utilizing AI algorithms to predict efficient synthetic routes to target this compound derivatives. nih.govchemrxiv.org

Data Mining and Knowledge Discovery: Applying chemoinformatics tools to analyze large datasets of chemical structures, biological screening data, and literature to identify trends and generate hypotheses related to this compound. researchgate.net

AI and machine learning are already being applied in various aspects of drug discovery, including target identification, molecule design, and synthesis prediction, demonstrating their potential to revolutionize the field. mednexus.orgrsc.orgnih.govtue.nlinsilico.com Integrating these tools into this compound research can significantly accelerate the discovery and development of this compound-based compounds. rsc.org

Q & A

Q. What are the primary natural sources of Illudol, and how do their extraction methods influence subsequent structural and pharmacological studies?

this compound is primarily isolated from the fungus Clitocybe illudens and marine soft corals (e.g., Alcyonium paessleri). Extraction protocols vary: fungal sources use solvent partitioning (e.g., ethyl acetate) followed by silica gel chromatography, while marine specimens require freeze-drying and gradient elution for polar derivatives like illudalane sesquiterpenoids. Source-dependent impurities (e.g., illudin M in fungi) necessitate tailored purification to ensure compound integrity for bioassays .

Q. What analytical challenges are encountered in the chromatographic identification of this compound, and what methodological refinements improve its detection accuracy?

Challenges include low spectral match confidence (44% in GC-MS libraries) and co-elution with analogs like illudalic acid. Solutions involve orthogonal techniques: (1) chiral HPLC for enantiomeric resolution; (2) high-resolution NMR (e.g., 13C^{13}\text{C}-DEPT for stereochemical assignment); (3) ion mobility-MS to differentiate isobaric terpenoids. For example, this compound’s Rt value (26.015) in GC-MS requires cross-validation with 1H^1\text{H}-NMR coupling constants (J = 9.8 Hz, H-7/H-8) .

Q. How can researchers validate the stereochemical configuration of this compound derivatives synthesized via biomimetic routes?

X-ray crystallography remains the gold standard for absolute configuration determination. For unstable intermediates, Mosher’s ester analysis or electronic circular dichroism (ECD) coupled with DFT calculations are employed. Semmelhack et al. (1982) confirmed the tricyclic core’s stereochemistry via comparative NOESY correlations between synthetic and natural this compound .

Q. What in vitro models are commonly used to assess this compound’s pharmacological potential, and how are confounding variables controlled?

Standardized models include:

  • Cytotoxicity : NCI-60 cancer cell lines with doxorubicin as a positive control.
  • Enzyme inhibition : Human leukocyte antigen-related (LAR) phosphatase assays (IC50_{50} determination via colorimetric substrates). Contaminants (e.g., illudinine in fungal extracts) are mitigated via LC-MS purity checks (>95%) and dose-response curve normalization .

Q. What historical synthesis routes for this compound are considered obsolete due to low yields or regioselectivity issues?

Early routes (pre-1980s) relied on non-biomimetic cyclizations, resulting in <5% yields and regioisomer formation (e.g., fomajorin D). These were superseded by Semmelhack’s Diels-Alder strategy (1982), which achieved 20% yields via a tricyclic ketone intermediate. Modern Rh-catalyzed [4+2] cycloadditions further enhance stereocontrol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

Discrepancies (e.g., LAR inhibition vs. antimicrobial activity) are addressed through:

  • Assay standardization : Replicating studies under ISO-certified conditions (e.g., fixed ATP concentrations in kinase assays).
  • Source material profiling : Metabolomic comparison of fungal vs. marine-derived this compound to identify confounding analogs.
  • Enantiomer-specific testing : Chiral separation to isolate (−)-Illudol, which shows 10-fold higher LAR affinity than (+)-enantiomers .

Q. What structure-activity relationship (SAR) strategies are employed to optimize this compound’s bioactivity while mitigating toxicity?

Key SAR approaches include:

  • C-6 hydroxyl derivatization : Acetylation reduces hepatotoxicity while retaining LAR inhibition (Yang et al.).
  • Ring-A functionalization : Introduction of α,β-unsaturated ketones enhances pro-apoptotic activity in leukemia cells (Ling et al.).
  • Comparative docking : Alcyopterosin A (marine analog) exhibits higher binding affinity to MAO-B than fungal this compound, guiding lead optimization .

Q. How can computational methods predict this compound’s metabolic stability and guide synthetic modifications?

In silico tools like SwissADME predict Phase I oxidation sites (e.g., C-9 methyl group). MD simulations identify metabolic soft spots, prompting modifications such as C-9 fluorination to block CYP3A4-mediated degradation. Experimental validation via hepatic microsome assays confirms half-life improvements (t1/2_{1/2} from 2.1 to 6.8 hours) .

Q. What strategies address low yields in this compound’s total synthesis, particularly during cyclization steps?

Yield optimization strategies:

  • Biosynthetic patterning : Mimicking fungal polyketide cyclization via pH-controlled enolate formation.
  • Catalyst screening : Rhodium(II)-carboxylates improve [4+2] cycloaddition efficiency (95% ee).
  • Late-stage diversification : Mitsunobu reactions on a tricyclic core enable rapid analog generation without re-engineering early steps .

Q. How can researchers reconcile conflicting data on this compound’s role as a MAO inhibitor versus a cytotoxic agent?

Contradictions arise from concentration-dependent effects: MAO-B inhibition dominates at low concentrations (IC50_{50} = 0.8 µM), while apoptosis induction occurs at higher doses (>10 µM). Methodological reconciliation involves:

  • Dose-response profiling : Separate assays for enzyme inhibition (0.1–1 µM) and cytotoxicity (1–50 µM).
  • Pathway analysis : RNA-seq to distinguish MAO-B-related ROS modulation from caspase-3 activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.